molecular formula C12H6O4 B14729943 1H,10H-Pyrano[4,3-b][1]benzopyran-1,10-dione CAS No. 6537-26-4

1H,10H-Pyrano[4,3-b][1]benzopyran-1,10-dione

Cat. No.: B14729943
CAS No.: 6537-26-4
M. Wt: 214.17 g/mol
InChI Key: KWXNYUMURLUQBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H,10H-Pyrano4,3-bbenzopyran-1,10-dione is a heterocyclic compound characterized by its unique fused ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,10H-Pyrano4,3-bbenzopyran-1,10-dione typically involves multicomponent reactions. One efficient method includes the reaction of chromone precursors with various reagents. For instance, the acetylation of 3-methoxymethyl-2,6-dimethylchromone using acetyl chloride and lithium di-isopropylamide at low temperatures (around -70°C) is a common step . Another method involves the reverse Diels-Alder addition of 2-methoxypropene to 3-formyl-6-methylchromone, followed by rhodium-catalyzed isomerization .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production is feasible with appropriate optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1H,10H-Pyrano4,3-bbenzopyran-1,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at positions activated by the electron-withdrawing groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products: The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound, which can be further utilized in synthetic applications.

Mechanism of Action

The mechanism by which 1H,10H-Pyrano4,3-bbenzopyran-1,10-dione exerts its effects is primarily through interactions with biological macromolecules. The compound can bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Uniqueness: 1H,10H-Pyrano4,3-bbenzopyran-1,10-dione is unique due to its specific ring fusion and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

6537-26-4

Molecular Formula

C12H6O4

Molecular Weight

214.17 g/mol

IUPAC Name

pyrano[4,3-b]chromene-1,10-dione

InChI

InChI=1S/C12H6O4/c13-11-7-3-1-2-4-8(7)16-9-5-6-15-12(14)10(9)11/h1-6H

InChI Key

KWXNYUMURLUQBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=COC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.